

# "Propyl 4-(2-methoxy-2-oxoethoxy)benzoate" solubility data

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Propyl 4-(2-methoxy-2-oxoethoxy)benzoate*

CAS No.: *1212060-80-4*

Cat. No.: *B1422262*

[Get Quote](#)

## An In-Depth Technical Guide to the Solubility Profile of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate**

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of formulation and delivery. This guide provides a comprehensive technical framework for approaching the solubility determination of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate**. While specific experimental data for this compound is not readily available in published literature, this document will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to generate a complete solubility profile. We will leverage data from structurally similar compounds, namely parabens, to inform our approach.

## Physicochemical Profile and Predictive Analysis

Before embarking on experimental work, a thorough understanding of the molecule's physicochemical properties is essential for forming a solubility hypothesis.

## Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

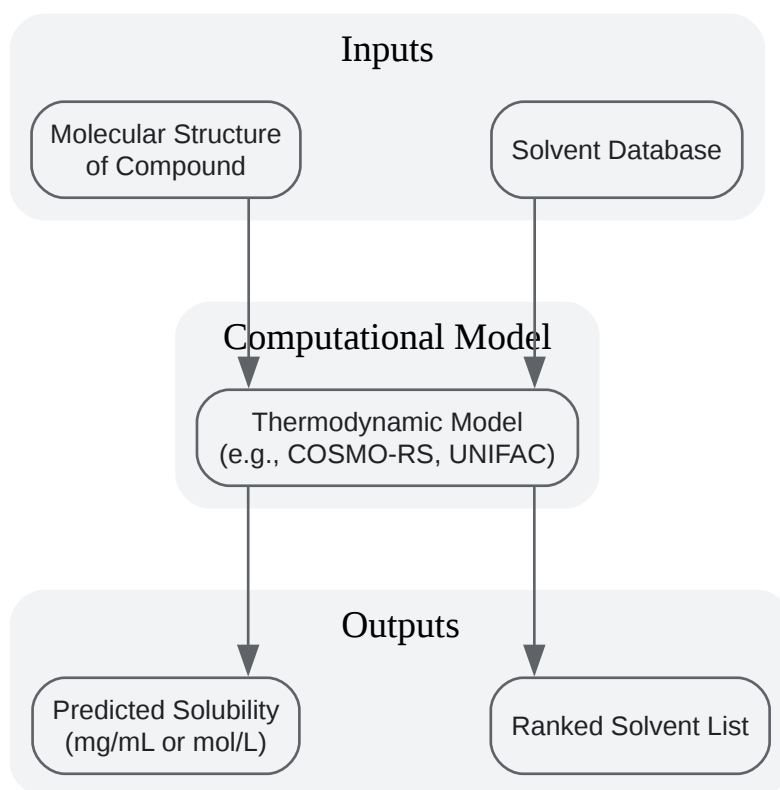
- Molecular Formula:  $C_{13}H_{16}O_5$  [1][2]
- Molecular Weight: 252.27 g/mol [1][2]
- Structure: This molecule is an ester derivative of a benzoate.

The structure of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** shares similarities with the paraben family of compounds (alkyl esters of p-hydroxybenzoic acid). Parabens are known for their decreasing aqueous solubility as the alkyl chain length increases.[3][4] This is due to the growing hydrophobic character of the molecule. Given the propyl and methoxyethoxy groups, we can hypothesize that **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** will exhibit limited solubility in aqueous solutions but will be more soluble in organic solvents.[5]

## In-Silico Solubility Prediction

Modern computational models can provide initial estimates of solubility, guiding solvent selection and experimental design. Thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and group contribution methods like UNIFAC can be employed for this purpose.[6][7][8] These models predict solubility based on the molecular structure and the properties of the solvent.

Below is a conceptual workflow for in-silico solubility prediction.



[Click to download full resolution via product page](#)

Caption: Workflow for computational solubility prediction.

## Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.<sup>[9]</sup> This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

### Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Materials and Equipment:

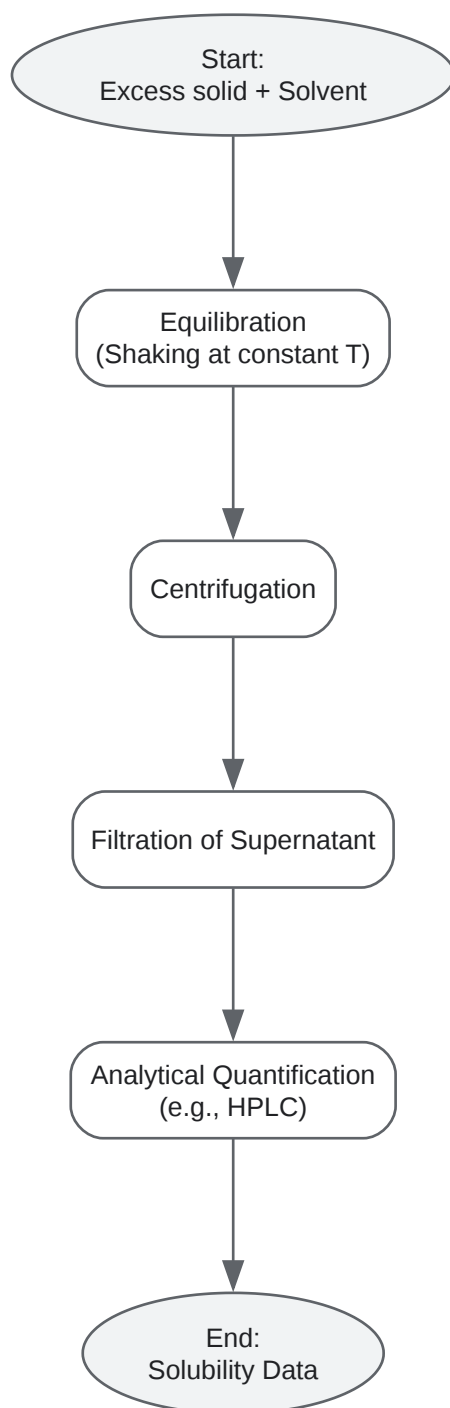
- **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** (solid)

- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF)
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Protocol:

- Preparation: Add an excess amount of solid **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours). The goal is to reach a state where the concentration of the dissolved solute no longer changes over time.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended particles.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any fine, undissolved particles.
- Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** using a validated analytical technique like HPLC.

The following diagram illustrates the experimental workflow for the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask method.

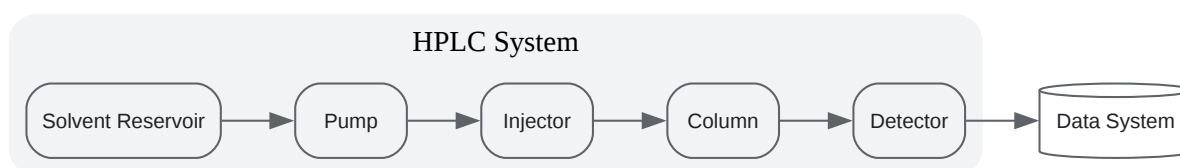
# Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of dissolved solutes in solubility studies.

## HPLC Method Development Protocol

- **Column Selection:** A C18 reverse-phase column is a good starting point for a molecule with the polarity of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate**.
- **Mobile Phase Selection:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to ensure good peak shape and resolution.
- **Wavelength Selection:** Determine the UV absorbance maximum of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** using a UV-Vis spectrophotometer to select the optimal detection wavelength for HPLC.
- **Calibration Curve:** Prepare a series of standard solutions of known concentrations of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate**. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

The diagram below illustrates the basic principle of HPLC.



[Click to download full resolution via product page](#)

Caption: Principle of High-Performance Liquid Chromatography.

## Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative data.

Table 1: Solubility of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** in Various Solvents at 25°C

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water		
PBS (pH 7.4)		
Ethanol		
Propylene Glycol		
Acetone		

## Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound. These should be investigated to build a comprehensive solubility profile.

- pH: For ionizable compounds, solubility can be highly pH-dependent. Although **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** is not expected to be readily ionizable, the stability of the ester linkages at extreme pH values should be considered.[\[10\]](#)
- Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.[\[10\]](#) It is advisable to determine the solubility at different temperatures relevant to manufacturing, storage, and physiological conditions.
- Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly water-soluble compounds.[\[11\]](#) Investigating the solubility in binary or ternary solvent systems can provide valuable data for formulation development.

## Conclusion

This guide has provided a comprehensive framework for determining the solubility of **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate**. By combining predictive analysis with rigorous experimental methods like the shake-flask technique and precise analytical quantification via HPLC, researchers can generate a reliable and thorough solubility profile. This data is fundamental for advancing the development of new drug products and other chemical formulations.

## References

- Giordano, F., Bettini, R., Donini, C., Gazzaniga, A., Caira, M. R., Zhang, G. G., & Grant, D. J. (2000). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. *Journal of pharmaceutical sciences*, 89(10), 1274–1283.
- ResearchGate. (n.d.). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures | Request PDF.
- Ferreira, A. M., Mota, F. L., & Simões, R. A. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. *Applied Sciences*, 11(5), 2289.
- ResearchGate. (n.d.). A review on synthesis of paraben and applications of preservatives.
- Medscape. (2005, June 1). Parabens.
- CHEM254 Wednesday Experiment 7 Esters. (n.d.).
- Sigma-Aldrich. (n.d.). **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** | 1212060-80-4.
- Will we ever be able to accurately predict solubility? - PMC. (2024, March 18).
- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
- Scribd. (n.d.). Ester Properties and Preparation Lab Report | PDF.
- ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination - *Pharmaceutical Sciences*. (2025, January 30).
- SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- National Center for Biotechnology Information. (n.d.). Propan-2-yl 4-methoxybenzoate | C11H14O3 | CID 243786.
- MilliporeSigma. (n.d.). **Propyl 4-(2-methoxy-2-oxoethoxy)benzoate** | 1212060-80-4.
- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Propyl 4-\(2-methoxy-2-oxoethoxy\)benzoate | 1212060-80-4 \[sigmaaldrich.com\]](#)
- [2. Propyl 4-\(2-methoxy-2-oxoethoxy\)benzoate | 1212060-80-4 \[sigmaaldrich.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. Parabens - Page 2 \[medscape.com\]](#)
- [5. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica \[cymitquimica.com\]](#)
- [6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients \(APIs\) to guide solid–liquid separator design - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. scispace.com \[scispace.com\]](#)
- [9. Will we ever be able to accurately predict solubility? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \["Propyl 4-\(2-methoxy-2-oxoethoxy\)benzoate" solubility data\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1422262/docs#propyl-4-2-methoxy-2-oxoethoxy-benzoate-solubility-data\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)